molecular formula C11H12F3NO4S B14121125 N-(Methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)-L-alanine CAS No. 1049806-39-4

N-(Methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)-L-alanine

Katalognummer: B14121125
CAS-Nummer: 1049806-39-4
Molekulargewicht: 311.28 g/mol
InChI-Schlüssel: CBIFWCOHENHKGK-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)-L-alanine is a synthetic organic compound It is characterized by the presence of a methylsulfonyl group, a trifluoromethyl-substituted phenyl ring, and an L-alanine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)-L-alanine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)aniline and L-alanine.

    Formation of Intermediate: The 3-(trifluoromethyl)aniline is reacted with a sulfonylating agent, such as methylsulfonyl chloride, under basic conditions to form N-(methylsulfonyl)-3-(trifluoromethyl)aniline.

    Coupling Reaction: The intermediate is then coupled with L-alanine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)-L-alanine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could lead to partially or fully reduced products.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biochemical pathways.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(Methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)-L-alanine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(Methylsulfonyl)-N-phenyl-L-alanine: Lacks the trifluoromethyl group.

    N-(Methylsulfonyl)-N-(3-chlorophenyl)-L-alanine: Contains a chloro group instead of a trifluoromethyl group.

Uniqueness

N-(Methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)-L-alanine is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

1049806-39-4

Molekularformel

C11H12F3NO4S

Molekulargewicht

311.28 g/mol

IUPAC-Name

(2S)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]propanoic acid

InChI

InChI=1S/C11H12F3NO4S/c1-7(10(16)17)15(20(2,18)19)9-5-3-4-8(6-9)11(12,13)14/h3-7H,1-2H3,(H,16,17)/t7-/m0/s1

InChI-Schlüssel

CBIFWCOHENHKGK-ZETCQYMHSA-N

Isomerische SMILES

C[C@@H](C(=O)O)N(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C

Kanonische SMILES

CC(C(=O)O)N(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.